molecular formula C18H14O2 B6403884 2-Methyl-3-(naphthalen-2-YL)benzoic acid CAS No. 1261921-12-3

2-Methyl-3-(naphthalen-2-YL)benzoic acid

Cat. No.: B6403884
CAS No.: 1261921-12-3
M. Wt: 262.3 g/mol
InChI Key: FKOWLOLDEHNXPY-UHFFFAOYSA-N
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Description

2-Methyl-3-(naphthalen-2-YL)benzoic acid is a high-purity organic compound offered for research and development purposes. This synthetic small molecule features a benzoic acid core substituted with a methyl group and a naphthalene ring system, a structural motif often investigated in medicinal chemistry and materials science for its potential biological activity and physical properties . As a derivative of benzoic acid, a compound with known antimicrobial properties and a common building block in organic synthesis, it serves as a versatile intermediate . Researchers may explore its application in developing novel pharmacologically active molecules, given that structurally similar naphthalene derivatives are studied for various biological activities . Its mechanism of action in any specific context would be highly dependent on the research application and has not been characterized here. This product is strictly for laboratory and manufacturing use by trained professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-12-16(7-4-8-17(12)18(19)20)15-10-9-13-5-2-3-6-14(13)11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOWLOLDEHNXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690414
Record name 2-Methyl-3-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-12-3
Record name 2-Methyl-3-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 3 Naphthalen 2 Yl Benzoic Acid and Its Structural Analogs

Retrosynthetic Dissection and Strategic Considerations for Constructing the 2-Methyl-3-(naphthalen-2-YL)benzoic Acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical and strategic disconnection is the carbon-carbon single bond connecting the benzoic acid ring and the naphthalene (B1677914) ring. This biaryl linkage is the key feature of the molecule.

This primary disconnection leads to two main precursor fragments, or synthons: a substituted benzene (B151609) derivative and a substituted naphthalene derivative. The challenge lies in assigning the correct functionality (halogen, boronic acid, etc.) to each fragment to facilitate a forward-synthesis coupling reaction.

Primary Disconnection Strategy:

Route A: Disconnecting the bond leads to a 2-methyl-3-phenyl cation synthon and a naphthalen-2-yl anion synthon . In a forward synthesis, this translates to coupling a 2-methyl-3-halobenzoic acid derivative with an organometallic naphthalene species (e.g., naphthalen-2-ylboronic acid or a naphthalen-2-yl Grignard reagent).

Route B: Conversely, the disconnection can suggest a 2-methyl-3-phenyl anion synthon and a naphthalen-2-yl cation synthon . This would involve reacting a 2-methyl-3-organometallic benzoic acid derivative with a 2-halonaphthalene.

Strategic considerations for either route involve protecting the acidic proton of the carboxylic acid group, often by converting it to an ester, to prevent interference with organometallic reagents or basic reaction conditions. The ortho-methyl group also presents a steric hindrance factor that must be considered when choosing a coupling methodology.

Exploration of Classical Synthetic Routes to Substituted Benzoic Acids and Naphthalene Derivatives

Classical synthetic methods provide foundational, albeit sometimes less efficient, pathways to the core structure.

Direct Functionalization Approaches on Benzoic Acid Scaffolds

Directly forging the aryl-naphthalene bond on a pre-existing benzoic acid scaffold is a desirable but challenging goal. Benzoic acids are electron-poor aromatic rings, which makes them generally unreactive towards electrophilic aromatic substitution. researchgate.net Furthermore, the carboxyl group is an ortho-, para-director for electrophilic substitution, and a meta-director for nucleophilic substitution, making direct functionalization at the desired C-3 position non-trivial.

While direct C-H functionalization has emerged as a powerful tool, achieving meta-selectivity on electron-deficient arenes like benzoic acid derivatives remains a formidable challenge. gonzaga.edunih.gov Pioneering research has shown that using specialized directing groups can achieve meta-C–H olefination or acetoxylation. gonzaga.eduresearchgate.netscispace.com In principle, a similar template-assisted strategy could be envisioned for meta-arylation, though it would represent a highly advanced and non-classical approach. Traditional electrophilic substitutions, such as Friedel-Crafts reactions, are generally not feasible for this transformation due to the deactivating nature of the carboxyl group. researchgate.net

Cyclization Reactions in the Formation of Aryl-Naphthalene Linkages

An alternative to coupling two separate aromatic rings is to construct one of the rings through a cyclization reaction. This can be a powerful strategy for creating complex polycyclic systems. For instance, a tandem reaction of a 2-alkynylbenzonitrile with a suitable reagent can be a novel and efficient method for generating a 1-aminonaphthalene-2-carboxylate core. rsc.org

A hypothetical cyclization route to a precursor of the target molecule could involve an intramolecular reaction. For example, a suitably substituted precursor could undergo a radical cyclization to form the naphthalene ring system. nih.gov Photo-induced radical reactions of substrates like allyl-bromonaphthyl ethers have been used to synthesize naphtho[b]furans, demonstrating the principle of forming fused rings via cyclization. nih.gov While not a direct route to the target compound, these methods illustrate the potential of building the aryl-naphthalene linkage through ring formation. acs.org

Multi-Step Condensation Pathways for Core Structure Assembly

Multi-step pathways allow for the gradual assembly of the target molecule's core. A plausible, albeit lengthy, classical route could involve:

Friedel-Crafts Acylation: Reacting 2-methylanisole (B146520) with 2-naphthoyl chloride under Lewis acid catalysis. This would likely produce a mixture of isomers requiring separation.

Reduction: The resulting ketone can be reduced to a methylene (B1212753) bridge using methods like the Clemmensen or Wolff-Kishner reduction.

Demethylation: The methoxy (B1213986) group (a protected phenol) would then be cleaved to a hydroxyl group.

Oxidation: The hydroxyl group would need to be converted into a group that can be displaced by a carboxylate, or more feasibly, the synthetic plan would be altered.

A more direct multi-step approach could involve starting with alkylbenzenes. For example, an appropriately substituted alkylbenzene could be oxidized to form the benzoic acid moiety using a strong oxidizing agent like potassium permanganate. youtube.com This oxidation is a robust and classical method for synthesizing benzoic acids from toluene (B28343) derivatives. youtube.comkhanacademy.org

Advanced Coupling Reactions for Naphthalene Integration into Benzoic Acid Systems

Modern cross-coupling reactions are the most efficient and widely used methods for constructing biaryl bonds.

Carbon-Carbon Bond Forming Cross-Coupling Methodologies (e.g., Ullmann-Goldberg Type Couplings)

The Ullmann reaction and its variations are powerful tools for synthesizing biaryl compounds, which are molecules containing two directly linked aromatic rings. iitk.ac.in The classic Ullmann condensation involves the copper-catalyzed coupling of two aryl halide molecules at high temperatures. organic-chemistry.org

A more practical approach for an unsymmetrical biaryl like this compound would be an Ullmann-type cross-coupling. This would involve reacting a 2-methyl-3-halobenzoic acid ester with a 2-halonaphthalene in the presence of a copper catalyst. The Goldberg reaction, a variation of the Ullmann reaction, is also used for forming carbon-carbon bonds. iitk.ac.in These reactions are versatile but can require high temperatures and long reaction times. tutorchase.com Recent advances have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. organic-chemistry.orgescholarship.org

The table below outlines a hypothetical Ullmann-type coupling strategy.

Reactant 1 (Benzoic Acid Derivative)Reactant 2 (Naphthalene Derivative)Catalyst/ReagentsExpected Outcome
Methyl 2-methyl-3-iodobenzoate2-BromonaphthaleneCuI, Base (e.g., K₂CO₃), High-Boiling Solvent (e.g., DMF)Formation of the biaryl C-C bond, followed by ester hydrolysis to yield the target acid.
Methyl 2-methyl-3-bromobenzoate2-IodonaphthaleneCu(I) salt, Ligand (e.g., phenanthroline), BaseCoupling to form the ester precursor of the target molecule.

While the Ullmann reaction is a classic and effective method, other modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling (using a palladium catalyst to couple an aryl halide with an arylboronic acid), are now more commonly employed for biaryl synthesis due to their high functional group tolerance, milder reaction conditions, and generally higher yields.

Carbon-Heteroatom Bond Formations in Related Structures

The introduction of heteroatoms (such as nitrogen, oxygen, or sulfur) into biaryl scaffolds is crucial for modulating the electronic and steric properties of the resulting molecules, often leading to desirable biological activities or material properties. Several powerful catalytic methods have been developed for the formation of carbon-heteroatom bonds in structures analogous to this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen (C-N) bonds. wikipedia.org It involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The versatility of this reaction allows for the coupling of a wide array of amines with various aryl partners, making it a staple in the synthesis of pharmaceuticals and other functional materials. youtube.com The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination, enabling the coupling of even challenging substrates under mild conditions. wikipedia.orgnih.gov Recent advancements have even demonstrated its use in the enantioselective synthesis of N-C axially chiral biaryls. nih.gov

Ullmann Condensation: A classic method for carbon-heteroatom bond formation, the Ullmann condensation traditionally uses copper or copper salts to catalyze the coupling of aryl halides with nucleophiles like alcohols, thiols, and amines. wikipedia.orgdrugfuture.com The Ullmann ether synthesis, a key variant, is used to form biaryl ethers from aryl halides and phenols. nih.govorganic-chemistry.orgacs.org While historical procedures often required harsh conditions, modern iterations with specialized ligands have improved the reaction's scope and mildness. wikipedia.orgnih.govacs.org This reaction remains a valuable tool, particularly for large-scale syntheses where the cost of palladium may be a concern. wikipedia.org

Table 1: Comparison of C-N and C-O Bond Formation Methods

Reaction Catalyst Typical Nucleophile Bond Formed Key Features
Buchwald-Hartwig Amination Palladium Primary/Secondary Amines C-N High functional group tolerance, mild reaction conditions with appropriate ligands. wikipedia.org

Stereoselective Synthesis of Chiral Analogs Bearing Similar Structural Features

The restricted rotation around the aryl-aryl single bond in certain ortho-substituted biaryl compounds gives rise to a form of chirality known as atropisomerism. nih.govnih.gov These axially chiral biaryls are of significant interest as they are found in numerous natural products and are widely used as chiral ligands and catalysts in asymmetric synthesis. nih.govacs.orgrsc.org The stereoselective synthesis of these compounds is a challenging yet crucial area of research.

Several strategies have been developed to achieve the asymmetric synthesis of axially chiral biaryls. nih.govrsc.org One common approach is the direct stereoselective aryl-aryl coupling, where the chirality is introduced during the formation of the biaryl bond. nih.gov This can be achieved using chiral catalysts or auxiliaries. For instance, chiral auxiliaries have been used to direct the stereochemistry of Ullmann couplings to produce axially chiral biaryls. nih.gov

Another innovative concept is the "lactone concept," which provides a regio- and stereoselective route to bulky biaryls. acs.org This method involves the intramolecular coupling of two aromatic moieties linked by an ester bridge to form a configurationally unstable biaryl lactone. Subsequent stereoselective ring cleavage, often through dynamic kinetic resolution, yields the desired atropisomeric product in high enantiomeric excess. acs.org

Furthermore, catalytic asymmetric methods, such as palladium-catalyzed Suzuki-Miyaura reactions and copper-catalyzed oxidative couplings, have been extensively developed for the atroposelective synthesis of biaryls. rsc.orgrsc.org The choice of a suitable chiral ligand is paramount in these transformations to induce high levels of stereoselectivity. nih.gov

Table 2: Strategies for Stereoselective Biaryl Synthesis

Strategy Description Key Advantages
Chiral Auxiliary-Directed Coupling A chiral auxiliary attached to one of the aryl partners directs the stereochemical outcome of the coupling reaction. nih.gov Provides good diastereoselectivity. nih.gov
Lactone-Based Synthesis Intramolecular coupling to a lactone followed by stereoselective ring-opening. acs.org Allows for the synthesis of sterically hindered biaryls and can provide either atropisomer from the same intermediate. acs.org
Catalytic Asymmetric Coupling Use of a chiral catalyst (e.g., based on palladium or copper) to control the stereochemistry of the aryl-aryl bond formation. rsc.orgrsc.org High catalytic efficiency and atom economy. nih.gov

Process Development and Scalability Studies for Laboratory Synthesis of this compound

The transition of a synthetic route from a laboratory-scale procedure to a larger, more robust process requires careful consideration of several factors, including reaction conditions, catalyst loading, purification methods, and cost-effectiveness. For the synthesis of this compound, which is likely prepared via a Suzuki-Miyaura coupling, several aspects of process development are critical.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and aryl halides. rsc.orgorganic-chemistry.orgacs.orgnih.govresearchgate.net In a potential scale-up of the synthesis of this compound, optimization of the Suzuki coupling would be a primary focus. acs.orgresearchgate.netnumberanalytics.com This would involve screening various palladium catalysts, ligands, bases, and solvents to identify the most efficient and cost-effective combination. acs.org

A significant challenge in scaling up palladium-catalyzed reactions is the removal of residual palladium from the final product, which is a critical requirement in the pharmaceutical industry. acs.orgacs.org Methods for palladium removal include treatment with scavengers, such as functionalized silica (B1680970) or activated carbon, or the use of specific aqueous washes. acs.org For example, treating a reaction mixture with an aqueous solution of sodium bisulfite at an elevated temperature has been shown to effectively reduce palladium levels. acs.org

The stability and handling of reagents are also important considerations for scalability. For instance, using stable and crystalline diethanolamine (B148213) boronic esters as coupling partners in Suzuki reactions can be advantageous over traditional boronic acids, which can be prone to decomposition. acs.org Furthermore, developing a process that avoids chromatographic purification by enabling direct crystallization of the product from the reaction mixture is highly desirable for large-scale production. acs.org

In some cases, issues such as catalyst deactivation or poor reproducibility can arise during scale-up. wuxiapptec.com A thorough investigation of the reaction parameters, including the quality of reagents and the impact of trace impurities, is often necessary to develop a robust and reliable process. wuxiapptec.com

Table 3: Compound Names

Compound Name
This compound
p-nitrophenyl phenyl ether
4-chloronitrobenzene
Phenol
2-(Naphthalen-1-yl)benzonitrile
1-(4-Methyl-2-nitrophenyl)naphthalene
1-(3-Nitrophenyl)naphthalene
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Methyl 3-(cyanomethyl)benzoate
trans-2-methyl-2-pentenoic acid
4-hydroxy[1-13c]benzoic acid
2-Methyl-5-(4-bromophenyl)-1,3,4-oxadiazole
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Chemical Reactivity and Derivatization Studies of 2 Methyl 3 Naphthalen 2 Yl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is the most reactive site in 2-Methyl-3-(naphthalen-2-yl)benzoic acid and serves as a versatile handle for derivatization. Standard transformations of carboxylic acids, such as esterification, amidation, and salt formation, are all applicable to this molecule.

Esterification Reactions for Diverse Ester Derivatives

The conversion of this compound to its corresponding esters can be achieved through various established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This equilibrium-driven reaction can be pushed towards the ester product by using an excess of the alcohol or by removing water as it is formed. youtube.com

Alternative methods for esterification that avoid the use of strong acids and high temperatures include reactions with alkyl halides in the presence of a base, or the use of coupling agents that activate the carboxylic acid. While no specific examples of esterification of this compound are available in the surveyed literature, the synthesis of esters from structurally related naphthalenyl and benzoic acids is well-documented. For instance, the synthesis of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate involves the use of a 2-naphthyl propiolate, an ester derivative of a naphthalenyl carboxylic acid. mdpi.com

Reactant 1Reactant 2Reagents/ConditionsProductReference
Benzoic AcidEthanolConc. H₂SO₄, HeatEthyl Benzoate youtube.com
2-Naphthyl PropiolateDiethyl (α-azido(benzamido)methyl)phosphonateCuSO₄·5H₂O, Sodium Ascorbate, Ethanol/WaterNaphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com
Methyl 3-hydroxy-2-methylenepentanoateHydrogenBiphosphinorhodium catalyst, MethanolMethyl dl-anti-3-hydroxy-2-methylpentanoate orgsyn.org

Table 1: Examples of Esterification Reactions of Related Carboxylic Acids and Derivatives

Salt Formation and Ionic Compound Studies

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. turito.com Treatment with a strong base, such as sodium hydroxide, will yield the corresponding sodium carboxylate salt. Similarly, reaction with weaker bases like sodium bicarbonate will also result in the formation of the carboxylate salt, with the evolution of carbon dioxide gas. The formation of these ionic compounds significantly increases the aqueous solubility of the molecule compared to the parent carboxylic acid. This property is often exploited in purification and formulation processes.

Functionalization of the Aromatic Ring Systems

The two aromatic ring systems of this compound, the benzoic acid moiety and the naphthalene (B1677914) moiety, are susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. Nucleophilic aromatic substitution is also a theoretical possibility under specific conditions.

Electrophilic Aromatic Substitution Reactions on Benzoic Acid and Naphthalene Moieties

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzoic acid ring is directed by the existing substituents: the methyl group and the carboxylic acid group. The carboxylic acid group is an electron-withdrawing group and a meta-director, deactivating the ring towards electrophilic attack. doubtnut.comquora.com Conversely, the methyl group is an electron-donating group and an ortho-, para-director, activating the ring. The third substituent is the bulky naphthalene group. The interplay of these directing effects, along with steric hindrance from the adjacent naphthalene and methyl groups, will determine the position of substitution.

On the naphthalene ring, electrophilic substitution is generally favored at the C1 (α) position over the C2 (β) position due to the greater stability of the carbocation intermediate. In this specific molecule, the naphthalene ring is attached at the C2 position. Therefore, electrophilic attack would be expected to occur at the C1, C3, C6, or C8 positions of the naphthalene ring. The presence of the substituted phenyl group at C2 will also influence the regioselectivity of substitution on the naphthalene ring.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. youtube.com

Nucleophilic Aromatic Substitution on Substituted Aromatic Rings

Nucleophilic aromatic substitution (NAS) is generally not favored on electron-rich aromatic rings like benzene (B151609) and naphthalene. mdpi.com For NAS to occur, the aromatic ring must typically be substituted with at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a good leaving group, such as a halide.

The parent molecule, this compound, does not possess the necessary electron-withdrawing groups or a suitable leaving group on its aromatic rings to undergo nucleophilic aromatic substitution under standard conditions. However, if the molecule were to be functionalized with appropriate substituents, for example, through electrophilic nitration followed by reduction and diazotization to introduce a leaving group, then subsequent nucleophilic aromatic substitution reactions could become feasible.

Site-Specific Directed Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide deprotonation to an adjacent position. organic-chemistry.orgwikipedia.org The carboxylic acid group, after in-situ deprotonation to a carboxylate, serves as a DMG of intermediate strength, capable of directing lithiation specifically to its ortho positions. organic-chemistry.orgacs.org

In the structure of this compound, the positions ortho to the carboxylic acid are C2 and C6. Since the C2 position is already substituted with a methyl group, directed metalation is anticipated to occur exclusively at the C6 position. Treatment with a strong base system, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), can achieve this selective deprotonation, forming a lithiated intermediate. organic-chemistry.orgacs.org This aryllithium species is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C6 position with high regioselectivity.

This methodology provides a direct route to contiguously substituted benzoic acid derivatives, which can be challenging to synthesize through conventional methods. acs.org The resulting functionalized products can serve as advanced intermediates for further synthetic transformations.

Table 1: Potential C6-Functionalization via Directed ortho-Metalation This table outlines potential transformations based on established directed ortho-metalation chemistry.

ElectrophileReagent ExampleIntroduced Functional Group
Alkyl HalideMethyl Iodide (CH₃I)-CH₃
DisulfideDimethyl disulfide (CH₃SSCH₃)-SCH₃
Halogen SourceHexachloroethane (C₂Cl₆)-Cl
Carbonyl CompoundN,N-Dimethylformamide (DMF)-CHO
Boronic EsterIsopropyl pinacol (B44631) borate-B(pin)
Silyl HalideTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃

Synthesis of Novel Fused and Heterocyclic Ring Systems Incorporating the this compound Framework

The strategic placement of functional groups on the this compound core allows for its use as a precursor in the synthesis of diverse fused and heterocyclic systems. These transformations typically involve the cyclization of derivatives formed by modifying the inherent carboxylic acid and methyl groups or by introducing new reactive sites onto the benzene ring.

Formation of Pyrazole-Containing Derivatives

The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry, traditionally achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. orientjchem.org To apply this to this compound, the molecule must first be converted into a suitable 1,3-dicarbonyl synthon.

A plausible synthetic route involves the initial transformation of the native functional groups. For instance, the C2-methyl group could undergo oxidation to form a ketone, while the carboxylic acid is protected as an ester. This creates a β-ketoester derivative, which is an ideal precursor for pyrazole (B372694) formation. The subsequent reaction of this intermediate with various hydrazines would lead to the formation of a pyrazole ring fused or linked to the biaryl framework. The Vilsmeier-Haack reaction on a hydrazone intermediate is another established method to generate a pyrazole aldehyde, which can be further derivatized. researchgate.net

Table 2: Potential Pyrazole Derivatives from a 1,3-Dicarbonyl Intermediate This table shows hypothetical pyrazole products based on common cyclization reactions.

Hydrazine ReagentResulting Pyrazole Moiety
Hydrazine Hydrate (N₂H₄·H₂O)Unsubstituted N-H pyrazole
Phenylhydrazine (PhNHNH₂)1-Phenylpyrazole
4-Hydrazinobenzoic acid4-(Pyrazol-1-yl)benzoic acid
ThiosemicarbazidePyrazole with a 2-thiourea side chain

Synthesis of Quinazolinone-Based Compounds

Quinazolinone scaffolds are prevalent in medicinal chemistry and are commonly synthesized from 2-aminobenzoic acid derivatives. nih.govorganic-chemistry.org To generate a quinazolinone from this compound, an amino group must be installed ortho to the carboxylic acid. The DoM strategy described previously (Section 3.2.3) provides a direct method for introducing an amino group or a masked equivalent (e.g., a nitro group, which can be subsequently reduced) at the C6 position.

Once the key intermediate, 6-amino-2-methyl-3-(naphthalen-2-yl)benzoic acid, is obtained, a variety of methods can be employed for the cyclization step to form the quinazolinone ring. This typically involves condensation with a one-carbon synthon or an equivalent reagent that closes the ring. For example, heating the amino-acid with formamide (B127407) or reacting it with an orthoester or an acyl chloride are common strategies. nih.gov A study by El-Azab et al. demonstrated that 2-amino-5-methylbenzoic acid could be treated with an isothiocyanate to form a 2-thioxoquinazolin-4-one, which can be further alkylated or hydrazinolyzed. nih.gov

Table 3: Potential Quinazolinone Derivatives from a 6-Amino Intermediate This table illustrates possible quinazolinone products based on established cyclization methods.

Cyclization ReagentResulting Quinazolinone Structure
Formamide (HCONH₂)Unsubstituted quinazolinone
Triethyl orthoformate (HC(OEt)₃)Unsubstituted quinazolinone
Acetic Anhydride ((CH₃CO)₂O)2-Methylquinazolinone
Butyl isothiocyanate2-Thioxo-3-butylquinazolin-4-one nih.gov
Chloroacetyl chloride2-(Chloromethyl)quinazolinone

Exploration of Other Heterocyclic Conjugates

The structural features of this compound allow for its transformation into a variety of other heterocyclic systems. The reactivity of the biaryl scaffold can be harnessed to construct rings containing oxygen, sulfur, or additional nitrogen atoms. nih.gov

One important class of synthons, 2-acylbenzoic acids, are precursors to numerous heterocycles such as phthalides, isoindolines, and phthalazinones. Oxidation of the C2-methyl group of the title compound to an aldehyde or ketone would generate a 2-acylbenzoic acid derivative. This intermediate could then, for example, undergo condensation with hydrazine to yield a phthalazinone ring system.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to construct complex heterocyclic systems. nih.gov While not a direct cyclization of the parent acid, the functional groups can be modified to participate in such reactions. For instance, conversion of the carboxylic acid to an ester and introduction of a leaving group (e.g., bromine) via DoM would prepare the molecule for palladium-catalyzed cross-coupling with a variety of heterocyclic boronic acids or esters, thereby creating novel heterocyclic conjugates. nih.gov The synthesis of pyrrole (B145914) derivatives has also been achieved from precursors that could potentially be derived from the title compound through multi-step synthetic sequences. mdpi.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Methyl 3 Naphthalen 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional experiments provides a complete picture of atom connectivity and spatial relationships.

The ¹H NMR spectrum provides the initial count of chemically non-equivalent protons and information about their local electronic environment and neighboring protons. For 2-Methyl-3-(naphthalen-2-yl)benzoic acid, the spectrum is expected to show distinct regions. The aromatic region (typically δ 7.0-8.5 ppm) would contain a complex set of multiplets corresponding to the ten protons of the disubstituted benzoic acid and naphthalene (B1677914) rings. The methyl group protons would appear as a sharp singlet, likely in the δ 2.0-2.5 ppm range. The carboxylic acid proton is highly characteristic, appearing as a broad singlet far downfield, often above δ 10 ppm, due to its acidic nature. rsc.orgchemicalbook.com

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The molecule C₁₈H₁₄O₂ contains 18 carbon atoms, and due to its asymmetry, all 18 are expected to be chemically distinct. Key signals include the carboxylic carbon (δ 165-175 ppm), multiple aromatic carbons (δ 120-145 ppm), and the aliphatic methyl carbon (δ 15-25 ppm). docbrown.info DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate the carbon signals into methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, confirming the presence of the methyl group and the aromatic CH groups while distinguishing them from the non-protonated quaternary carbons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges

GroupTechniqueExpected Chemical Shift (δ, ppm)Notes
Carboxylic Acid Proton (-COOH)¹H NMR10.0 - 13.0Broad singlet, concentration-dependent
Aromatic Protons (Ar-H)¹H NMR7.0 - 8.5Complex multiplets from both ring systems
Methyl Protons (-CH₃)¹H NMR2.0 - 2.5Singlet
Carboxylic Carbon (-COOH)¹³C NMR165 - 175Quaternary (No signal in DEPT-135)
Aromatic Carbons (Ar-C)¹³C NMR120 - 145Multiple CH and Quaternary signals
Methyl Carbon (-CH₃)¹³C NMR15 - 25Positive signal in DEPT-135

While 1D NMR suggests the types of groups present, 2D NMR techniques are essential to piece the molecular puzzle together. youtube.com

COSY (COrrelation SpectroscopY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to one another (typically separated by two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum would establish the connectivity of protons within the benzoic acid ring and separately within the naphthalene ring system, helping to assign the complex multiplets. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the assigned proton shifts from the ¹H NMR to the carbon shifts in the ¹³C NMR spectrum. researchgate.net

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating GroupsInformation Gained
COSYAdjacent Ar-H protonsConfirms proton connectivity within each aromatic ring.
HSQC-CH₃ protons to -CH₃ carbon; Ar-H to Ar-CAssigns all protonated carbons.
HMBC-CH₃ protons to C2, C1, C3; Benzoic protons to Naphthyl carbonsEstablishes the substitution pattern and the connection between the two ring systems.
NOESY-CH₃ protons to adjacent Ar-HConfirms spatial proximity and finalises stereochemical assignment.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the exact molecular weight and offers clues to the structure through analysis of fragmentation patterns.

HRMS is used to determine the elemental composition of the molecule by measuring its mass with very high accuracy. For this compound (C₁₈H₁₄O₂), the calculated monoisotopic mass is 262.09938 Da. An HRMS measurement confirming this value would differentiate it from any other compound with the same nominal mass but a different elemental formula. mdpi.com

ESI is a soft ionization technique that typically yields the intact molecule with a charge. mdpi.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. These ions are crucial for confirming the molecular weight. Further fragmentation induced in the mass spectrometer (MS/MS) can help confirm the structure, with expected losses of small neutral molecules like H₂O (from the carboxyl group) or CO₂ (decarboxylation).

Table 3: Predicted Mass Spectrometry Data

IonFormulaTechniquePredicted m/z (Da)
[M]C₁₈H₁₄O₂HRMS262.09938
[M+H]⁺C₁₈H₁₅O₂⁺ESI-MS (+)263.10666
[M-H]⁻C₁₈H₁₃O₂⁻ESI-MS (-)261.09215
[M-H₂O]⁺C₁₈H₁₃O⁺MS/MS245.09609
[M-COOH]⁺C₁₇H₁₄⁺MS/MS218.10898

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound would be dominated by features characteristic of a carboxylic acid and aromatic rings. A very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is a classic indicator of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The sharp, intense peak of the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. mdpi.com Other key absorptions include aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹, and a series of C=C stretching bands for the aromatic rings in the 1600–1450 cm⁻¹ "fingerprint" region. libretexts.orgnist.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C ring stretching vibrations and the C-H stretching modes are usually strong and well-resolved, aiding in the confirmation of the aromatic framework. chemicalbook.comresearchgate.net

Table 4: Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy Method
O-H StretchCarboxylic Acid3300 - 2500 (broad)IR
Aromatic C-H StretchAromatic Rings3100 - 3000IR, Raman
Aliphatic C-H StretchMethyl Group2980 - 2870IR, Raman
C=O StretchCarboxylic Acid1710 - 1680IR (strong), Raman (medium)
C=C StretchAromatic Rings1620 - 1450IR, Raman (strong)
C-O Stretch / O-H BendCarboxylic Acid1320 - 1210 / 1440 - 1395IR

Table of Mentioned Compounds

Compound Name
This compound
Tetramethylsilane

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The molecule's structure, featuring a benzoic acid ring connected to a naphthalene system, possesses an extensive network of conjugated π-electrons. This conjugation is the primary determinant of its UV-Vis absorption profile. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy ones (like the lowest unoccupied molecular orbital, LUMO).

The resulting spectrum for this compound is expected to exhibit characteristic absorption bands corresponding to π→π* transitions, typical for aromatic systems. The naphthalene and substituted benzene (B151609) rings are the principal chromophores. The specific wavelengths (λmax) and intensities of these absorption bands are sensitive to the extent of conjugation between the two ring systems. The dihedral angle between the planes of the benzoic acid and naphthalene rings, dictated by steric hindrance from the methyl group, will influence the degree of orbital overlap and thus the electronic transitions. A more planar conformation would lead to a more extended conjugated system, typically resulting in a bathochromic (red) shift to longer absorption wavelengths.

Computational methods, such as Density Functional Theory (DFT), can complement experimental UV-Vis data by calculating the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between these orbitals (ΔE = ELUMO − EHOMO) is directly related to the wavelength of light absorbed for the lowest energy electronic transition. nih.gov For similar bicyclic aromatic compounds, the HOMO is often localized across the entire π-system, indicating electronic delocalization. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the unambiguous three-dimensional structure of a crystalline solid. This technique provides precise coordinates for each atom in the crystal lattice, offering unparalleled insight into molecular geometry, conformation, and packing in the solid state. For this compound, crystallographic studies are essential to understand its structural and supramolecular chemistry.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures, and Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining a detailed molecular structure. researchgate.netijcmas.com By irradiating a suitable single crystal with an X-ray beam, a diffraction pattern is produced, which can be mathematically reconstructed into a model of the atomic arrangement.

For this compound, an SC-XRD analysis would yield precise data on all bond lengths, bond angles, and torsion angles within the molecule. Key structural parameters of interest include:

The planarity of the naphthalene and benzene rings. As expected for aromatic systems, the naphthalene moiety is typically found to be almost planar. mdpi.comdoaj.org

The conformation of the carboxylic acid group relative to the benzene ring.

Intermolecular interactions , most notably the hydrogen bonding between carboxylic acid groups. In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds, a motif known as the "acid–acid homosynthon". uky.edu

Although this compound itself is achiral, should it crystallize in a chiral space group, SC-XRD can be used to determine the absolute structure. nih.gov This technique remains the gold standard for the unambiguous assignment of absolute configuration in chiral molecules. nih.govnih.gov

Illustrative Crystallographic Data Table for a Related Compound Type

ParameterValueReference
Chemical FormulaC25H25N4O6P mdpi.com
Crystal SystemMonoclinic researchgate.netmdpi.com
Space GroupP21/c researchgate.netmdpi.com
a (Å)7.097(1) researchgate.net
b (Å)19.257(1) researchgate.net
c (Å)10.893(1) researchgate.net
β (°)106.17(2) researchgate.net
Volume (Å3)1429.8(3) researchgate.net
Z4 researchgate.net

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a complementary and indispensable tool in solid-state characterization. Instead of a single crystal, PXRD uses a finely ground powder containing a multitude of randomly oriented microcrystals. The resulting diffractogram is a characteristic fingerprint of a specific crystalline phase, defined by the positions and intensities of the diffraction peaks.

The primary applications of PXRD for this compound include:

Phase Identification: Confirming the identity and purity of a synthesized bulk sample by comparing its experimental PXRD pattern to one calculated from single-crystal data.

Polymorph Screening: Distinguishing between different polymorphic forms of the compound, as each polymorph will produce a unique PXRD pattern. uky.edumdpi.com This is crucial in polymorphism studies to identify new forms and monitor phase transformations. uky.edu

Quality Control: Ensuring batch-to-batch consistency in the crystalline form of the material.

Advanced Crystallographic Analysis for Intermolecular Interactions and Packing Architectures

Beyond determining the basic molecular structure, advanced crystallographic analysis provides a deeper understanding of how molecules interact and arrange themselves in the crystal lattice. These non-covalent interactions govern the physical properties of the solid material.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the electron distribution of the molecule contributes equally to the total electron density as the sum of all other molecules.

By mapping various properties onto this surface, one can analyze the nature and prevalence of different intermolecular contacts. A two-dimensional "fingerprint plot" is generated from the surface, which summarizes all the intermolecular contacts and provides a quantitative breakdown of their relative contributions. For a molecule like this compound, the analysis would likely reveal the following significant contacts:

H···H Contacts: Typically the most abundant interaction due to the hydrogen-rich periphery of the molecule, representing van der Waals forces. In similar aromatic compounds, these can account for over 40-50% of all contacts. nih.govresearchgate.netresearchgate.net

C···H/H···C Contacts: These are indicative of C-H···π interactions, where a C-H bond interacts with the electron-rich π-system of a naphthalene or benzene ring. These are crucial for the packing of aromatic molecules and often comprise a significant portion of the surface contacts. researchgate.net

O···H/H···O Contacts: These are the most important directional interactions, representing the strong hydrogen bonds formed by the carboxylic acid groups. nih.govresearchgate.net Red spots on the Hirshfeld surface map typically highlight these short, strong contacts. nih.gov

Typical Contributions to Hirshfeld Surface for Aromatic Compounds

Interaction TypeTypical Contribution (%)Reference
H···H42 - 52% nih.govresearchgate.netresearchgate.net
C···H/H···C31 - 41% nih.govresearchgate.netresearchgate.net
O···H/H···O13 - 16% nih.govresearchgate.net

Polymorphism Studies and Control of Crystal Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.comrsc.org These different forms, or polymorphs, can exhibit different physical properties, such as stability, solubility, and melting point. For this compound, the potential for polymorphism arises from two main sources:

Conformational Flexibility: The molecule possesses conformational freedom due to rotation around the C-C single bond connecting the naphthalene and benzoic acid rings. Different polymorphs could "trap" the molecule in different low-energy conformations. nih.gov

Packing Arrangements: The molecules can pack in various ways, for example, by forming different hydrogen-bonding motifs (e.g., dimers vs. chains or catemers) or different π-π stacking arrangements. mdpi.comnih.gov

Polymorphism studies involve systematic crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, cooling rates) to discover and isolate different crystal forms. uky.edunih.gov Each new form must be thoroughly characterized by methods such as PXRD, single-crystal XRD, and thermal analysis to confirm its unique structure and determine its relative thermodynamic stability. uky.edumdpi.com Understanding and controlling polymorphism is critical as an unexpected change in crystal form can significantly alter a material's properties. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Naphthalen 2 Yl Benzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its most stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the structural and electronic properties of organic molecules. A typical study on 2-Methyl-3-(naphthalen-2-yl)benzoic acid would involve geometry optimization, a process where the molecule's energy is minimized by adjusting the positions of its atoms. This calculation yields the most stable, or ground-state, conformation of the molecule.

Commonly, a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) is employed for this purpose. The optimization process would determine key geometric parameters. For this molecule, particular attention would be paid to:

The bond lengths and angles within the carboxylic acid group, the methyl group, and the aromatic rings.

The orientation of the carboxylic acid group relative to the benzene (B151609) ring, which can exist in different conformations.

The output of these calculations provides the total energy of the optimized structure, which is crucial for comparing the stability of different potential conformers.

Table 1: Hypothetical Optimized Geometric Parameters (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

ParameterBond/AnglePredicted Value (DFT/B3LYP)
Bond Length C(carboxyl)-C(ring)~1.48 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
C(ring)-C(naphthalene)~1.49 Å
Dihedral Angle Phenyl-Naphthyl~45-60°

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative, often more computationally intensive, approach to studying molecular properties.

For this compound, these methods would be particularly useful for performing a detailed conformational analysis. This involves mapping the potential energy surface of the molecule by systematically rotating key single bonds, such as the bond connecting the phenyl and naphthyl rings. This analysis helps identify all low-energy conformers and the energy barriers between them.

Furthermore, ab initio calculations can investigate the possibility of tautomerism, particularly concerning the carboxylic acid group, which can exist as a dimer through hydrogen bonding in the solid state or in certain solvents.

Simulation and Prediction of Spectroscopic Parameters

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to validate and interpret experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C).

The process involves:

Optimizing the molecular geometry using a selected DFT method (e.g., B3LYP/6-311++G(d,p)).

Performing a GIAO calculation on the optimized structure to obtain the absolute magnetic shielding tensors for each nucleus.

Referencing these values against the shielding tensor of a standard, usually Tetramethylsilane (TMS), calculated at the same level of theory, to yield the chemical shifts (δ) in parts per million (ppm).

The predicted shifts can then be compared with experimental data. For this compound, theoretical calculations would help assign the complex aromatic proton and carbon signals, which can be challenging to resolve experimentally.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
C (Carboxyl, C=O)~172(not available)
C (Aromatic, unsubstituted)~125-135(not available)
C (Methyl, -CH₃)~20(not available)

Theoretical calculations are instrumental in analyzing vibrational spectra (Infrared and Raman). Following geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields the harmonic vibrational frequencies and their corresponding intensities.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C=O stretch, C-H bend, ring deformation). The Potential Energy Distribution (PED) analysis can be used to provide a detailed assignment for each vibrational band.

For this compound, key vibrational modes of interest would include:

The O-H stretching vibration of the carboxylic acid.

The C=O stretching vibration, which is typically a strong, sharp band.

C-H stretching and bending modes from the methyl group and aromatic rings.

Skeletal vibrations of the fused naphthalene (B1677914) and benzene rings.

Analysis of Intermolecular Interactions and Supramolecular Assembly

While quantum chemical calculations often focus on a single molecule in the gas phase, they can also be extended to study how molecules interact with each other. For a carboxylic acid, the most significant intermolecular interaction is hydrogen bonding, which typically leads to the formation of a centrosymmetric dimer in the solid state.

Computational methods can model this dimer to calculate the strength of the O-H···O hydrogen bonds. Additionally, other non-covalent interactions, such as π–π stacking between the naphthalene and/or benzene rings of adjacent molecules and C-H···π interactions, can be analyzed. These interactions govern how the molecules pack in a crystal lattice, influencing the material's bulk properties. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in a crystal structure.

Detailed Characterization of Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to form robust hydrogen bonding networks, a common feature for carboxylic acids. The primary interaction is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This is a highly stable and frequently observed motif in the crystal structures of benzoic acid and its derivatives. researchgate.net

Interaction Type Donor Acceptor Typical Distance (Å) **Typical Angle (°) **Significance
Carboxylic Acid DimerO-HO=C1.8 - 1.9170 - 180Primary motif for supramolecular assembly
Weak C-H···OAromatic C-HO=C2.3 - 2.6120 - 160Secondary stabilization of the crystal lattice
Weak C-H···OMethyl C-HO=C2.4 - 2.7110 - 150Contributes to packing efficiency

Quantification of π-Stacking and Other Aromatic Interactions

The presence of two large aromatic systems, the naphthalene and phenyl rings, in this compound makes it a prime candidate for significant π-stacking interactions. These non-covalent interactions are crucial in directing the self-assembly and crystal packing of aromatic molecules. nih.govresearchgate.net The π-stacking can occur in various geometries, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

Quantum chemical calculations are employed to quantify the energy of these interactions. Methods such as Density Functional Theory (DFT) with dispersion corrections are suitable for capturing the subtle nature of these forces. nih.gov For analogous systems, calculations have shown that the interaction energy is highly dependent on the relative orientation and distance between the aromatic rings. nih.gov In two-component crystals of aromatic compounds, the interplay between π-stacking and other interactions like C-H···π determines the final three-dimensional structure. nih.govmdpi.com The introduction of substituents, such as the methyl group in the title compound, can influence the stacking geometry and energy through steric and electronic effects. rsc.org

Interaction Type Participating Groups Estimated Interaction Energy (kcal/mol) Geometric Dependence
π-π StackingNaphthalene-Naphthalene-5 to -15Highly dependent on offset and interplanar distance
π-π StackingPhenyl-Naphthalene-3 to -10Dependent on relative orientation and overlap
C-H···πAromatic C-H and π-system-1 to -3Directional, with H pointing towards the π-cloud

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions in molecular systems. uky.edu This method is based on the electron density and its derivatives, allowing for the identification of regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion.

For this compound, NCI analysis would reveal the spatial distribution of non-covalent interactions within the crystal lattice. The analysis would produce 3D plots where different types of interactions are represented by colored isosurfaces. Typically, strong attractive interactions like hydrogen bonds appear as blue or green discs, while weaker van der Waals and π-stacking interactions are shown as broader, greener surfaces. Red or brown areas indicate steric clashes. Such analyses have been successfully applied to understand the polymorphism in related compounds by highlighting the subtle differences in intermolecular interactions that lead to different crystal forms. uky.edu

Molecular Dynamics Simulations for Conformational Dynamics and Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound, both in terms of its conformational flexibility and its behavior in a solvent. mdpi.com These simulations model the atomic motions over time by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface.

Crystal Structure Prediction Methodologies for Polymorphic Forms

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy crystal structures for a given molecule. This is particularly relevant for compounds like this compound, which, due to its conformational flexibility and multiple interaction sites, is likely to exhibit polymorphism—the ability to exist in multiple crystal forms. uky.edu

The CSP process typically involves:

Conformational Search: Identifying all low-energy conformations of the isolated molecule.

Crystal Packing Generation: Arranging these conformers in various common space groups to generate a large number of hypothetical crystal structures.

Lattice Energy Minimization: Optimizing the geometry and calculating the lattice energy of these structures using force fields or more accurate quantum mechanical methods.

The final output is a crystal energy landscape, which plots the relative energy of the predicted structures. The most stable predicted structures are then compared with experimental data from powder X-ray diffraction or single-crystal X-ray diffraction to validate the predictions and identify potential new polymorphic forms. uky.edunih.gov

Advanced Research Applications and Chemical Design Principles Involving 2 Methyl 3 Naphthalen 2 Yl Benzoic Acid

2-Methyl-3-(naphthalen-2-YL)benzoic Acid as a Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the carboxylic acid group and the potential for functionalization of the aromatic rings make this compound a valuable starting material for the construction of more elaborate organic molecules.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Benzoic acid and its derivatives are frequently employed as key components in various MCRs. For instance, in Ugi-type reactions, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide combine to produce highly functionalized peptide-like structures. nih.gov

While specific examples of this compound in MCRs are not extensively documented, its structural features suggest its suitability for such transformations. The carboxylic acid group can readily participate as the acidic component. The steric hindrance introduced by the methyl group and the bulky naphthalene (B1677914) ring could influence the stereochemical outcome of the reaction, potentially leading to the synthesis of unique and complex molecular architectures. For example, in reactions involving arynes, CO2, and nucleophiles, ortho-substituted benzoic acids can be synthesized, highlighting the potential for MCRs to build substituted aromatic systems. mdpi.com The presence of the naphthalene moiety could also be exploited to introduce specific photophysical or biological properties into the final MCR product.

The general applicability of benzoic acids in MCRs is well-established, as demonstrated in the synthesis of various heterocyclic compounds like benzo-fused γ-lactams. nih.gov These reactions often proceed with high atom economy and can generate diverse molecular scaffolds from simple starting materials.

The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). Carboxylic acid ligands are widely used in the synthesis of MOFs due to their ability to form strong and predictable coordination bonds with metal ions. bldpharm.com The structure and properties of the resulting MOFs are highly dependent on the nature of the organic ligand. nih.govossila.com

For example, various naphthalene-dicarboxylate ligands have been successfully used to construct yttrium-based MOFs with diverse structures and properties. nih.gov The use of mixed-ligand systems, where a ligand like this compound is combined with other linkers, can provide further control over the dimensionality and functionality of the resulting framework. nih.gov The strategic selection of metal ions and ligands allows for the rational design of MOFs with tailored properties for applications in areas such as gas storage, separation, and catalysis. bldpharm.com

Table 1: Potential Coordination Modes of this compound in Coordination Chemistry

Coordination ModeDescriptionPotential Application
MonodentateThe carboxylate group coordinates to a single metal center through one oxygen atom.Formation of simple metal complexes.
Bidentate ChelatingThe carboxylate group coordinates to a single metal center through both oxygen atoms, forming a chelate ring.Enhanced stability of the resulting complex.
Bidentate BridgingThe carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion.Formation of one-, two-, or three-dimensional coordination polymers and MOFs.

Supramolecular Chemistry and Crystal Engineering Based on Benzoic Acid Derivatives

The self-assembly of molecules through non-covalent interactions is the cornerstone of supramolecular chemistry and crystal engineering. Benzoic acid derivatives are exemplary building blocks in this field due to the predictable and robust nature of the hydrogen bonds formed by their carboxylic acid groups.

The carboxylic acid moiety of this compound is a powerful hydrogen-bond donor and acceptor. This functional group typically forms strong O-H···O hydrogen bonds, leading to the formation of well-defined supramolecular synthons. The most common motif for carboxylic acids is the formation of cyclic hydrogen-bonded dimers. nih.gov In the case of this compound, these dimers would bring two molecules together in a head-to-tail arrangement.

Beyond the primary dimer formation, weaker C-H···O and C-H···π interactions involving the methyl group and the aromatic rings can play a significant role in directing the assembly of these dimers into higher-order structures. nih.goviucr.org The large and planar naphthalene surface provides an ideal platform for π-π stacking interactions, which can further stabilize the supramolecular architecture. The interplay between these various non-covalent interactions can lead to the formation of complex and elegant one-, two-, or three-dimensional networks. The self-assembly of similar molecules like biphenyl-3,3',5,5'-tetracarboxylic acid has been shown to form stable bilayers and monolayers driven by hydrogen bonds and π-stacking. nih.gov

The way molecules pack in the solid state can have a profound impact on their physical and chemical properties. Crystal engineering aims to control this packing to achieve desired properties. For a molecule like this compound, the final crystal structure will be a delicate balance between the strong hydrogen bonding of the carboxylic acid groups and the weaker, but cumulatively significant, van der Waals and π-π stacking interactions of the aromatic moieties.

The presence of the methyl group can introduce a degree of conformational flexibility and steric hindrance, which can lead to the formation of different crystalline forms, or polymorphs. Polymorphism is a common phenomenon in organic molecules and is of great importance in the pharmaceutical and materials science industries. By carefully controlling crystallization conditions such as solvent, temperature, and cooling rate, it may be possible to selectively obtain different polymorphs of this compound, each with unique properties. The study of related biphenyl (B1667301) carboxylic acids has shown that even small changes in substituents can lead to significant differences in crystal packing. iucr.orgiucr.org

Investigation of Molecular Recognition Phenomena by this compound and its Derivatives

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The design of synthetic receptors for the selective recognition of various substrates is a major focus of supramolecular chemistry. ijacskros.com The structural features of this compound make it and its derivatives interesting candidates for molecular recognition studies.

The carboxylic acid group can act as a recognition site for guest molecules that can participate in hydrogen bonding, such as amides, alcohols, or other carboxylic acids. elsevierpure.com The formation of multiple hydrogen bonds between the host and guest can lead to high binding affinity and selectivity. ijacskros.com The naphthalene moiety can provide a large hydrophobic surface for binding nonpolar guests through van der Waals forces and π-π stacking interactions.

By chemically modifying the basic scaffold of this compound, it is possible to create more sophisticated receptors. For example, the incorporation of additional functional groups capable of hydrogen bonding, metal coordination, or charge-transfer interactions could lead to receptors with enhanced selectivity for specific guest molecules. The combination of a hydrogen-bonding site (the carboxylic acid) and a large aromatic surface (the naphthalene ring) within the same molecule offers a platform for the development of receptors that can recognize guests based on a combination of size, shape, and chemical functionality.

Host-Guest Chemistry with Designed Receptors

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. The design of synthetic receptors for specific guests is a major goal in supramolecular chemistry, with applications in sensing, catalysis, and drug delivery. The structure of this compound offers distinct features for recognition by synthetic hosts.

The large, hydrophobic surface of the naphthalene moiety makes it an ideal guest for encapsulation within the cavities of various macrocyclic hosts. Prominent examples of such hosts include cyclodextrins and cucurbit[n]urils (CB[n]). rsc.org The inclusion of naphthalene derivatives into the hydrophobic interior of these hosts in aqueous solutions is a well-documented phenomenon. acs.orgmdpi.com This interaction is primarily driven by the hydrophobic effect, shielding the nonpolar guest from the aqueous environment.

For cucurbit[n]urils, the interaction is further stabilized by ion-dipole interactions between the guest and the electron-rich carbonyl portals of the host. nih.gov Specifically, cucurbit acs.orguril (CB acs.org) and cucurbit researchgate.neturil (CB researchgate.net) have cavities of suitable size to encapsulate a naphthalene ring. rsc.orgnih.gov The formation of such host-guest complexes can dramatically alter the photophysical properties of the naphthalene guest, often leading to significant fluorescence enhancement, which can be harnessed for sensing applications. acs.orgresearchgate.net

Simultaneously, the benzoic acid group provides a site for specific polar interactions, such as hydrogen bonding or electrostatic interactions (in its deprotonated carboxylate form). A sophisticated receptor for this compound could be designed to have a dual-binding site: a deep hydrophobic pocket to bind the naphthalene unit and a strategically placed hydrogen-bond donor/acceptor or a positively charged group to interact with the carboxylic acid. This dual recognition would lead to high affinity and selectivity for the target guest over its constituent parts (e.g., naphthalene or benzoic acid alone).

Host TypeGuest Moiety RecognizedPrimary Driving ForcesPotential Application
Cyclodextrins (β-CD, γ-CD)NaphthaleneHydrophobic interactionsSolubilization, Drug delivery
Cucurbit[n]urils (CB acs.org, CB researchgate.net)NaphthaleneHydrophobic effect, Ion-dipole interactions nih.govSensing, Supramolecular assembly rsc.org
Calix researchgate.netpyrrolesCarboxylateHydrogen bonding nih.govAnion recognition, Sensing
Custom MacrocyclesEntire MoleculeCombined hydrophobic and polar interactionsSelective molecular sensing

This table summarizes potential host-guest interactions based on the structural motifs of this compound.

Chiral Recognition Studies

Axial chirality is a type of stereoisomerism that arises from hindered rotation (atropisomerism) around a single bond, most commonly the C-C bond connecting two aryl rings. rsc.org For a biaryl compound to exist as a stable pair of enantiomers (atropisomers) at room temperature, the rotational barrier must be sufficiently high (typically >22-23 kcal/mol). rsc.orgacs.org This barrier is primarily determined by the steric bulk of the substituents at the ortho positions (positions 2, 6, 2', and 6') to the inter-ring bond.

In the case of this compound, the substituents on the benzene (B151609) ring are at positions 2 (methyl) and 3 (naphthalene). The naphthalene ring is connected at its 2'-position. The key ortho positions that would create steric hindrance are the 2-position (occupied by a methyl group) and the 1'-position of the naphthalene ring (occupied by a hydrogen).

The presence of a single methyl group at one of the four ortho positions is generally insufficient to create a rotational barrier high enough for the atropisomers to be stable at room temperature. However, the rigidity and size of the naphthalene unit itself contribute to the rotational barrier. While stable atropisomerism for this specific compound is unlikely under ambient conditions, it might be observable at low temperatures.

If derivatives of this molecule were designed with larger substituents at the ortho positions (e.g., replacing the 2-methyl with a larger alkyl group or adding a substituent at the 1'-position of the naphthalene), stable atropisomers could be generated. These chiral molecules would be valuable targets for chiral recognition studies. researchgate.net Enantioselective synthesis of such atropisomeric biaryls is a significant challenge and an active area of research, often employing asymmetric cross-coupling reactions or kinetic resolutions. acs.orgresearchgate.net Chiral recognition could be achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC) with chiral stationary phases or through complexation with chiral host molecules, such as chiral cyclodextrins or specifically designed chiral receptors.

Design and Synthesis of Photoresponsive Systems Utilizing Naphthalene-Benzoic Acid Motifs

Photoresponsive or photochromic molecules can reversibly change their structure and properties upon exposure to light of specific wavelengths. Azobenzene (B91143) is one of the most widely used photochromic units, undergoing a reversible trans-cis isomerization upon UV-Vis light irradiation. beilstein-journals.org This isomerization leads to a significant change in the molecule's geometry, dipole moment, and absorption spectrum.

The this compound scaffold can be integrated into photoresponsive systems by covalently linking it to a photochromic unit like azobenzene. nih.gov For instance, an azobenzene dicarboxylic acid could be coupled to a functionalized derivative of the title compound to create a larger, complex photoswitch.

In such a system, the naphthalene-benzoic acid motif could serve several purposes:

Structural Scaffold: It can act as a rigid, bulky component, where the photo-induced geometric change of the azobenzene unit would cause a significant conformational rearrangement of the entire molecule. This can be used to control binding to a receptor or to trigger self-assembly/disassembly processes. nih.gov

Modulation of Photophysical Properties: The naphthalene unit, being a chromophore itself, can interact electronically with the azobenzene moiety. This can influence the wavelengths required for switching, the quantum yields of isomerization, and the thermal stability of the cis isomer. acs.org

Liquid Crystal Properties: The rigid, anisotropic shape of the naphthalene-biaryl structure is conducive to forming liquid crystalline phases. Coupling it to an azobenzene unit could allow for the photochemical control of mesophase transitions, a principle used in light-driven actuators and information storage materials. nih.gov

A potential synthetic route would involve functionalizing either the naphthalene or benzene ring of the title compound with a suitable group (e.g., an amino or hydroxyl group) to allow for amide or ester linkage with an azobenzene derivative.

Exploration of this compound in Materials Science Research

The unique combination of a rigid, planar naphthalene unit and a reactive carboxylic acid group makes this compound a highly promising building block for advanced materials.

The incorporation of specific functional molecules into polymers is a powerful strategy for creating materials with tailored optical, electronic, or mechanical properties. The title compound could be integrated into polymer systems in two main ways: as a pendant side-chain or as a monomer in the polymer backbone.

Pendant Functional Group: The carboxylic acid group can be used to attach the molecule to a pre-existing polymer backbone containing reactive groups (e.g., hydroxyl or amine groups) via esterification or amidation. This would result in a polymer decorated with pendant naphthalene-biaryl units. Such polymers could exhibit enhanced thermal stability and unique photophysical properties (fluorescence) or liquid crystallinity derived from the pendant groups. For example, a naphthalene diimide side-chain polymer has been used as an electron-extraction layer in perovskite solar cells, demonstrating the utility of naphthalene-based polymer materials. mdpi.com

Monomer for Polymerization: If a second reactive group were introduced onto the molecule (e.g., a hydroxyl or amino group on the naphthalene ring), it would become an A-B type monomer. This monomer could then undergo step-growth polymerization to form polyesters or polyamides. The rigid and bulky nature of the naphthalene-biaryl unit in the polymer backbone would lead to materials with high glass transition temperatures, thermal stability, and potentially interesting mechanical properties. Naphthalene-based polymers are known for their high performance and are used in various applications. nih.gov

Polymerization StrategyResulting Polymer ArchitecturePotential Properties
Grafting via COOH groupPolymer with pendant naphthalene-biaryl unitsFluorescence, Liquid Crystalline, High Refractive Index
Polycondensation (as A-B monomer)Polyester/Polyamide with backbone naphthalene-biaryl unitsHigh Thermal Stability, High Glass Transition Temp. (Tg), Mechanical Strength

This table outlines potential strategies for integrating this compound into polymers.

Crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed by linking molecular building blocks (metal nodes and organic linkers) into extended networks. youtube.com These materials have exceptionally high surface areas and tunable pore environments, making them suitable for gas storage, separation, and catalysis.

The organic linkers used are typically at least ditopic (having two points of connection) to allow for network extension. This compound, in its current form, is a monotopic linker (only the carboxylic acid can reliably coordinate to metal centers). However, it can still play a crucial role in the design of advanced frameworks:

As a Modulator/Capping Agent: In MOF synthesis, monotopic ligands are often added as "modulators" to control the nucleation and growth of crystals, leading to smaller crystal sizes or different morphologies. They can also act as capping agents, terminating the framework growth and functionalizing the external or internal pore surfaces of the MOF.

As an Unsymmetrical Linker: If modified to be ditopic (e.g., by adding a second carboxylic acid or other coordinating group to the naphthalene ring), the molecule would become an unsymmetrical linker. The use of low-symmetry linkers is a sophisticated strategy to create MOFs and COFs with complex and novel topologies that are inaccessible with highly symmetrical linkers. morressier.com The rigidity and defined angle of the biaryl structure would provide precise control over the geometry of the resulting framework. Naphthalene-based linkers have been successfully used to construct COFs with donor-acceptor properties for applications in photocatalysis. rsc.org

Framework TypeRole of the CompoundPotential Outcome
Metal-Organic Framework (MOF)Monotopic ModulatorControl over crystal size and morphology; Pore surface functionalization
MOF / Covalent Organic Framework (COF)Unsymmetrical Ditopic Linker (if modified)Novel network topologies; Frameworks with tailored pore geometry and functionality morressier.comrsc.org

This table compares the potential roles of this compound in MOF and COF development.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the standard synthetic routes for 2-methyl-3-(naphthalen-2-yl)benzoic acid, and how do reaction conditions influence yield and purity? A:

  • Synthetic Routes : Common methods include Friedel-Crafts alkylation or acylation to introduce the naphthalene moiety to the benzoic acid core. For example, coupling methyl-substituted benzoic acid derivatives with naphthalene precursors via Pd-catalyzed cross-coupling or acid-mediated condensation .
  • Optimization : Reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalysts (e.g., AlCl₃ for Friedel-Crafts) critically affect regioselectivity and byproduct formation. Purification often involves column chromatography or recrystallization to isolate the product from unreacted starting materials .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-NMR (aromatic proton integration) and FT-IR (carboxylic acid C=O stretch at ~1680 cm⁻¹) .

Advanced Challenges in Crystallographic Analysis

Q: How can crystallographic data resolve structural ambiguities in this compound, and what limitations exist? A:

  • Techniques : Single-crystal X-ray diffraction (SHELX suite) determines bond angles, torsion angles, and packing arrangements. For example, SHELXL refines hydrogen bonding patterns between carboxylic acid groups and adjacent aromatic systems .
  • Challenges : Polymorphism (e.g., differing crystal forms under varying solvent conditions) can complicate data interpretation. High-resolution data (≤ 0.8 Å) and low-temperature measurements (100 K) reduce thermal motion artifacts .
  • Contradictions : Discrepancies between computational models (DFT-optimized structures) and experimental data may arise due to solvent effects or crystal lattice strain, requiring iterative refinement .

Reactivity and Functionalization

Q: What strategies enable selective functionalization of the naphthalene ring versus the benzoic acid moiety? A:

  • Electrophilic Substitution : The naphthalene ring undergoes nitration or sulfonation preferentially at the α-position (C1), while the methyl group on the benzoic acid core directs electrophiles to the para position .
  • Protection/Deprotection : Carboxylic acid protection (e.g., methyl ester formation via SOCl₂/MeOH) allows selective modification of the naphthalene unit. Subsequent hydrolysis regenerates the acid .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target the naphthalene halide derivatives, leaving the benzoic acid intact .

Biological Activity and Mechanistic Studies

Q: How can researchers assess the biological activity of this compound, and what mechanisms underlie its interactions? A:

  • Assays : Cytotoxicity screening (MTT assay), antimicrobial testing (MIC against S. cerevisiae), and enzyme inhibition studies (e.g., COX-2) are standard. For example, benzoic acid derivatives disrupt yeast membrane potential via weak acid stress, requiring pH-controlled media .
  • Mechanistic Insights : Fluorescence microscopy tracks intracellular accumulation (e.g., using FITC-labeled analogs), while proteomics identifies stress-response proteins (e.g., Tpo1 transporter upregulation in yeast) .
  • Contradictions : Discrepancies in IC₅₀ values across studies may stem from differences in assay conditions (e.g., serum content in cell culture) or metabolic variability in model organisms .

Computational Modeling for Reactivity Prediction

Q: How do computational methods predict reaction pathways or electronic properties of this compound? A:

  • DFT Calculations : Gaussian or ORCA software models HOMO/LUMO distributions, identifying reactive sites. For example, the naphthalene ring’s electron-rich regions favor electrophilic attack .
  • MD Simulations : GROMACS predicts solvation effects on stability, showing enhanced solubility in DMSO due to hydrogen bonding with the carboxylic acid group .
  • Limitations : Van der Waals interactions in crystal packing are poorly modeled, requiring empirical adjustments to match experimental XRD data .

Analytical Method Development

Q: What advanced analytical techniques address quantification challenges in complex matrices? A:

  • LC-MS/MS : Quantify trace amounts in biological samples using MRM transitions (e.g., m/z 277 → 159 for fragmentation patterns). Internal standards (e.g., deuterated analogs) correct matrix effects .
  • Solid-State NMR : Resolves polymorphism by differentiating crystalline and amorphous phases via 13C^{13}C chemical shift anisotropy .
  • Challenges : Co-elution with structurally similar metabolites in HPLC requires tandem mass spectrometry for unambiguous identification .

Stability and Degradation Studies

Q: How does environmental pH or light exposure affect the stability of this compound? A:

  • pH-Dependent Degradation : The carboxylic acid group undergoes decarboxylation above pH 7, monitored by UV-Vis (loss of 240 nm absorbance) .
  • Photodegradation : UV irradiation (254 nm) induces naphthalene ring cleavage, forming quinones. Light-fastening studies track degradation via HPLC .
  • Stabilization Strategies : Lyophilization or storage in amber vials at −20°C minimizes hydrolytic and photolytic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.